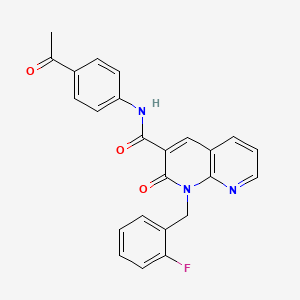

N-(4-乙酰苯基)-1-(2-氟苄基)-2-氧代-1,2-二氢-1,8-萘啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

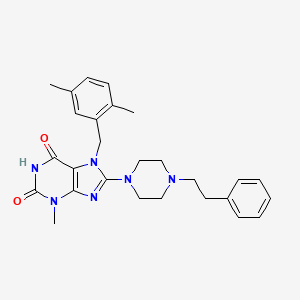

The compound "N-(4-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is a derivative of the benzo[b][1,6]naphthyridine class. This class of compounds has been extensively studied due to their potential biological activities, particularly as cytotoxic agents against various cancer cell lines. The compound is structurally related to those discussed in the provided papers, which focus on the synthesis and biological evaluation of similar naphthyridine carboxamide derivatives.

Synthesis Analysis

The synthesis of related naphthyridine carboxamide derivatives typically involves the reaction of a quinoline or naphthyridine compound with a primary amine to yield a series of carboxylic acids, which are then converted into carboxamides. For instance, the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines led to the formation of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, which were further converted into carboxamides . Another approach involves Pfitzinger-type condensation reactions to directly provide ligands containing the naphthyridine moiety .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is often characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy, as well as single crystal X-ray diffraction. These methods provide detailed information about the molecular geometry and the presence of specific functional groups. For example, the crystal structure of a related compound, N-(4-acetylphenyl)quinoline-3-carboxamide, was determined to crystallize in the monoclinic system with specific hydrogen bond interactions .

Chemical Reactions Analysis

The chemical reactivity of naphthyridine carboxamides is influenced by the presence of substituents on the naphthyridine ring. These substituents can affect the compound's ability to interact with biological targets or participate in further chemical reactions. For instance, the introduction of a cyano group in N-(cyano(naphthalen-1-yl)methyl)benzamides allowed for colorimetric sensing of fluoride anions, demonstrating the potential for these compounds to be used in sensing applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine carboxamides, such as solubility, melting point, and stability, are crucial for their potential therapeutic application. These properties are often determined experimentally and can be influenced by the molecular structure. Theoretical calculations, such as density functional theory (DFT), can also be used to predict properties and aid in the design of new compounds with desired characteristics .

Biological Activity

The cytotoxic activity of naphthyridine carboxamides has been a significant focus of research. Compounds in this class have shown potent cytotoxicity against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma (LLTC), with some derivatives exhibiting IC50 values less than 10 nM. In vivo studies have also demonstrated the curative potential of these compounds against colon 38 tumors in mice .

科学研究应用

化学合成和抗菌活性

对吡啶酮羧酸作为抗菌剂的研究导致了具有显着抗菌活性的化合物的合成。这些化合物在结构上与主题化学物质相关,展示了萘啶衍生物在开发新抗菌药物方面的潜力。合成过程涉及创建氨基和/或羟基取代的环状氨基,表明了一种可能应用于合成 N-(4-乙酰苯基)-1-(2-氟苄基)-2-氧代-1,2-二氢-1,8-萘啶-3-甲酰胺衍生物以用于类似目的的方法(Egawa 等人,1984 年)。

癌症研究的细胞毒活性

苯并[b][1,6]萘啶的甲酰胺衍生物对各种癌细胞系显示出有效的细胞毒性,包括鼠 P388 白血病和刘易斯肺癌。这项研究强调了与主题化学物质结构相似的萘啶甲酰胺衍生物在开发新的癌症疗法中的潜力。这些化合物的合成涉及广泛的取代基,突出了这种化学骨架在药物开发中的多功能性(Deady 等人,2005 年)。

环境生物降解

甲烷产生菌群对酚类化合物生物降解的研究揭示了微生物转化复杂有机分子的潜力,包括萘啶衍生物。这些发现提出了环境修复和化学污染物生物转化的途径,可能包括 N-(4-乙酰苯基)-1-(2-氟苄基)-2-氧代-1,2-二氢-1,8-萘啶-3-甲酰胺的衍生物(Bisaillon 等人,1993 年)。

材料科学和聚合物研究

由特定二酸和二胺(包括与萘啶结构相关的那些)合成芳香族聚酰胺对开发具有理想性能(例如高热稳定性和极性溶剂中的溶解性)的新材料具有影响。这项研究可以指导合成掺入萘啶部分的聚合物,用于高级材料应用(Hsiao & Liou,1998 年)。

有机合成和氟化化合物

单氟和二氟萘酸的合成展示了将氟原子引入复杂有机分子的策略,该技术可应用于 N-(4-乙酰苯基)-1-(2-氟苄基)-2-氧代-1,2-二氢-1,8-萘啶-3-甲酰胺的合成和功能化。氟化有机化合物在制药、农用化学品和材料科学中具有重要意义,表明此类合成方法具有广泛的潜在应用(Tagat 等人,2002 年)。

属性

IUPAC Name |

N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3O3/c1-15(29)16-8-10-19(11-9-16)27-23(30)20-13-17-6-4-12-26-22(17)28(24(20)31)14-18-5-2-3-7-21(18)25/h2-13H,14H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBNYCLTZQCAHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2543018.png)

![2-(Sec-butoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2543019.png)

![9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2543020.png)

![2-(2-fluorophenoxy)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2543026.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid](/img/structure/B2543029.png)

![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2543034.png)

![4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2543039.png)

![N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B2543040.png)